molecular formula C18H31N B181305 2,4,6-Tri-tert-butylaniline CAS No. 961-38-6

2,4,6-Tri-tert-butylaniline

Cat. No.: B181305
CAS No.: 961-38-6
M. Wt: 261.4 g/mol
InChI Key: REJGDSCBQPJPQT-UHFFFAOYSA-N
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Description

2,4,6-Tri-tert-butylaniline is an organic compound with the molecular formula C₁₈H₃₁N. It is characterized by a benzene ring substituted with three tert-butyl groups and an amino group at the 2, 4, and 6 positions. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which significantly influence its chemical reactivity and applications .

Scientific Research Applications

2,4,6-Tri-tert-butylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly those requiring steric hindrance.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used as an antioxidant in rubber and plastic industries to enhance heat and weather resistance.

Safety and Hazards

2,4,6-Tri-tert-butylaniline is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . It should be handled with protective gloves, protective clothing, eye protection, and face protection .

Biochemical Analysis

Biochemical Properties

It is known that the compound is a sterically hindered amine This means that the bulky tert-butyl groups around the amine group can influence its reactivity and interactions with other biomolecules

Molecular Mechanism

It is known that the compound can react with alkyl iodides under high pressure

Preparation Methods

2,4,6-Tri-tert-butylaniline can be synthesized through several methods. One common approach involves the nitration of 2,4,6-tri-tert-butylbenzene followed by reduction. The nitration is typically carried out using concentrated nitric acid at room temperature, resulting in the formation of 2,4,6-tri-tert-butyl-1-nitrobenzene. This intermediate is then reduced using a suitable reducing agent, such as phosphorous acid, to yield this compound .

Chemical Reactions Analysis

2,4,6-Tri-tert-butylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The amino group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include nitric acid for nitration, phosphorous acid for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

2,4,6-Tri-tert-butylaniline is unique due to its high steric hindrance, which differentiates it from other aniline derivatives. Similar compounds include:

These compounds share the common feature of steric hindrance due to the tert-butyl groups, but their reactivity and applications differ based on the functional groups present.

Properties

IUPAC Name

2,4,6-tritert-butylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9/h10-11H,19H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJGDSCBQPJPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30242118
Record name 2,4,6-Tri-tert-butylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

961-38-6
Record name 2,4,6-Tris(1,1-dimethylethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=961-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Tri-tert-butylaniline
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Tri-tert-butylaniline
Source EPA DSSTox
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Record name 2,4,6-tri-tert-butylaniline
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Q & A

Q1: How does the bulky structure of TTBA affect its reactivity?

A: The three tert-butyl groups in TTBA cause significant steric hindrance around the nitrogen atom. This steric effect profoundly impacts its reactivity, often leading to unique reaction pathways. For instance, during dediazoniation with butyl nitrite, instead of typical product formations, TTBA undergoes a novel rearrangement of an ortho-tert-butyl group, yielding products like 3-(3,5-di-tert-butylphenyl)-2-methylpropene. []

Q2: What makes the pKa of TTBA's N,N-dimethyl derivative (N,N-Dimethyl-2,4,6-tri-tert-butylaniline) noteworthy?

A: N,N-Dimethyl-2,4,6-tri-tert-butylaniline exhibits a significantly lower pKa* (-1.42 in 50% ethanol at 25°C) compared to N,N-dimethylaniline. This difference of 5.6 pK units highlights the influence of the tert-butyl groups on the basicity of the nitrogen atom. [, ]

Q3: Can TTBA act as a nucleophile?

A: While steric hindrance from the tert-butyl groups reduces its nucleophilicity, TTBA can still participate in reactions with highly reactive electrophiles. Studies have shown its reactivity with activated acryloylcarbamates, leading to the synthesis of N-1 substituted thymine and uracil derivatives. []

Q4: How does TTBA behave in oxidation reactions?

A: TTBA exhibits unique behavior in the presence of oxidizing agents. For example, its reaction with RuCl3·3H2O, studied through voltammetry, ESR, and UV spectroscopy, reveals interactions distinct from those observed with less sterically hindered aromatic amines. [] Similarly, its oxidation with molecular oxygen or tert-butyl hydroperoxide, catalyzed by biomimetic Mn, Fe, and Co complexes, demonstrates distinct catalytic activity and product selectivity compared to standard catalysts like Co(salen). []

Q5: What radical species are formed during the dediazoniation of TTBA?

A: ESR studies on TTBA dediazoniation revealed the formation of two radical species: the 2,4,6-tri-tert-butylphenyl radical and the persistent 2,4,6-tri-tert-butylphenoxy radical. The former undergoes further reactions, explaining the unique product formation observed in these reactions. []

Q6: What insights have been gained from computational studies on TTBA derivatives?

A: Computational chemistry techniques, like DFT calculations, have been valuable in understanding the reactivity of TTBA derivatives. For instance, DFT studies elucidated the decomposition mechanism of activated acryloylcarbamates in the presence of TTBA, offering insights into the reaction pathway and reagent stability. []

Q7: Are there any studies on the potential environmental impact of TTBA?

A7: While the provided research papers primarily focus on the chemical properties and reactivity of TTBA, they lack information regarding its environmental impact and degradation pathways. Further research is needed to assess its ecotoxicological effects and explore strategies for responsible waste management.

Q8: What analytical techniques are commonly employed to study TTBA and its derivatives?

A8: Various analytical techniques have been employed to characterize TTBA and its derivatives, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to investigate reaction mechanisms, product formation, and kinetic studies. [, ]
  • Electron Spin Resonance (ESR) Spectroscopy: Utilized to identify and study radical species formed during reactions. [, ]
  • UV-Vis Spectroscopy: Employed to analyze electronic transitions and complex formation. []
  • Voltammetry: Used to study redox properties and interactions with metal complexes. []
  • X-ray Crystallography: Provides detailed structural information about TTBA derivatives. []

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